REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[C:7]([NH:14][C:15]([CH3:19])([CH3:18])[CH:16]=O)([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8]>CO.C(OCC)C.[Cl-].[NH4+]>[C:7]([NH:14][C:15]([CH3:18])([C:16]#[CH:1])[CH3:19])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8] |f:0.1.2,6.7|
|
Name
|
dimethyl 1-diazo-2-oxopropyl phosphonate
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC(C=O)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0-10° C. for additional 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous ammonium chloride solution (100 ml), water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally with brine, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography over silica gel
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC(C)(C#C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |